molecular formula C5H12O4S B8477831 3-Methoxypropyl methanesulfonate

3-Methoxypropyl methanesulfonate

Cat. No. B8477831
M. Wt: 168.21 g/mol
InChI Key: FRQCAZXFZRBMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropyl methanesulfonate is a useful research compound. Its molecular formula is C5H12O4S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxypropyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypropyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methoxypropyl methanesulfonate

Molecular Formula

C5H12O4S

Molecular Weight

168.21 g/mol

IUPAC Name

3-methoxypropyl methanesulfonate

InChI

InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3

InChI Key

FRQCAZXFZRBMRX-UHFFFAOYSA-N

Canonical SMILES

COCCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dichloromethane (50 mL) mixture of 3-methoxy-1-propanol (2.70 g, 30.0 mmol) and triethylamine (4.62 mL, 33.0 mmol), was added methanesulfonyl chloride (2.45 mL, 31.5 mmol) while stirring on ice, and the resulting mixture was stirred at room temperature for 30 minutes. Water and ethyl acetate were added to the reaction mixture. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-propan-1-ol (300 g, 3.3 mol) in anhydrous CH2Cl2 (3 L) was added triethylamine (790 mL, 5.7 mol). The mixture was cooled to 0° C. and methanesulfonyl chloride (376 mL, 4.8 mol) in anhydrous CH2Cl2 (1 L) added dropwise. After stirring for 2 h at rt, the mixture was washed with water and brine, dried and evaporated to give the crude product as an oil (540 g, yield 96%) that was used in the next step without purification. 1H NMR (400 MHz, CDCl3): δ 3.40-3.37 (t, J=6.0 Hz, 2H), 2.55-2.52 (t, J=6.0 Hz, 2H), 2.40 (s, 3H), 2.06 (s, 3H), 1.08-1.02 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
790 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
376 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Methanesulphonyl chloride (1.75 ml, 22 mmol) was added to a solution of 3-methoxy-1-propanol (1.81 g, 20 mmol) and triethylamine (3.35 ml, 24 mmol) in DCM (40 ml) cooled in an ice bath and the mixture stirred at ambient temperature for 18 hours. DCM (25 ml) and water (50 ml) were added and the phases separated and the aqueous layer was extracted with DCM (25 ml). The extracts were combined, washed with water (50 ml) and brine (50 ml), dried (Chemelut column CE1010) and evaporated to give the title compound 3.25 g (97%) as a pale yellow oil. NMR 2.00 (m, 2H), 3.01 (s, 3H), 3.35 (s, 3H), 3.49 (t, 2H), 4.38 (t, 2H).
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
97%

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